molecular formula C9H19NO B086703 1-Cyclohexylamino-2-propanol CAS No. 103-00-4

1-Cyclohexylamino-2-propanol

Cat. No.: B086703
CAS No.: 103-00-4
M. Wt: 157.25 g/mol
InChI Key: HFHPBMVMXFZJNO-UHFFFAOYSA-N
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Description

General Significance of Amino Alcohols in Chemical Research

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.com This bifunctionality makes them highly versatile and valuable in numerous areas of chemical research. scbt.comwikipedia.org They serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. alfa-chemistry.comscbt.comwikipedia.orgnih.gov The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations. scbt.com

In the realm of materials science, amino alcohols are utilized to modify surfaces and create materials with specific functionalities. scbt.com Their ability to form hydrogen bonds and act as ligands for metal ions also makes them important in catalysis, particularly in asymmetric synthesis where they can serve as chiral auxiliaries. alfa-chemistry.comguidechem.comopenaccessjournals.com Furthermore, their dual hydrophilic nature, owing to the amine and hydroxyl groups, influences their solubility and makes them interesting subjects for studies in physical organic chemistry. alfa-chemistry.comwikipedia.org

Structural Characteristics of 1-Cyclohexylamino-2-propanol Relevant to Chemical Research

This compound, with the chemical formula C9H19NO, is a specific amino alcohol that embodies many of the key features of this class of compounds. guidechem.com Its structure consists of a cyclohexyl group attached to an amino nitrogen, which is in turn bonded to a propan-2-ol backbone. solubilityofthings.com This unique combination of a bulky, non-polar cyclohexyl group and a polar amino alcohol moiety gives rise to a molecule with distinct chemical properties. solubilityofthings.com

The presence of a chiral center at the second carbon of the propanol (B110389) chain means that this compound can exist as different stereoisomers. solubilityofthings.com This chirality is a critical feature in many of its applications, particularly in stereoselective synthesis. guidechem.com The compound's ability to participate in hydrogen bonding through its hydroxyl and amino groups influences its physical properties and interactions with other molecules. solubilityofthings.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS Number 103-00-4
Melting Point 44-47 °C
Boiling Point 275.4 °C at 760 mmHg
Density 0.95 g/cm³
Flash Point 107.1 °C
Appearance Colorless to pale yellow liquid or solid

Note: The physical state (liquid or solid) can depend on purity and ambient conditions. solubilityofthings.com

Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR Predicted
¹³C NMR Predicted
Mass Spectrum (Electron Ionization) Available

The synthesis of this compound can be achieved through the reductive amination of cyclohexanone (B45756) with 1-amino-2-propanol. wikipedia.org It is recognized as an intermediate in the synthesis of other chemical compounds, such as Hexylcaine Hydrochloride. lookchem.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexylamino)propan-2-ol
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InChI

InChI=1S/C9H19NO/c1-8(11)7-10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3
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InChI Key

HFHPBMVMXFZJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870443
Record name 2-Propanol, 1-(cyclohexylamino)-
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Molecular Weight

157.25 g/mol
Source PubChem
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CAS No.

103-00-4
Record name 1-(Cyclohexylamino)-2-propanol
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Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 1-cyclohexylaminopropan-2-ol
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Stereochemical Investigations of 1 Cyclohexylamino 2 Propanol

Chirality and Stereocenters in 1-Cyclohexylamino-2-propanol

This compound is a chiral molecule, a characteristic of fundamental importance in stereochemistry. wikipedia.org Its chirality arises from the presence of a stereocenter, also known as a chiral center. utexas.edu A stereocenter is typically a carbon atom bonded to four different substituents. wikipedia.orglibretexts.org In the case of this compound, the second carbon atom in the propanol (B110389) chain (C2) is the stereocenter.

The four distinct groups attached to this chiral carbon are:

A hydroxyl group (-OH)

A methyl group (-CH3)

A hydrogen atom (-H)

A cyclohexylaminomethyl group (-CH2NHC6H11)

The presence of this single stereogenic center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. utexas.edulibretexts.org These enantiomers are designated as (R)-1-Cyclohexylamino-2-propanol and (S)-1-Cyclohexylamino-2-propanol, based on the spatial arrangement of the substituents around the chiral center, according to the Cahn-Ingold-Prelog priority rules.

A molecule with 'n' chiral centers can have up to 2^n possible stereoisomers. msu.edu Since this compound has one chiral center, it has 2^1 = 2 stereoisomers, which are the (R) and (S) enantiomers. These enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. wikipedia.orgnih.gov

Enantiomeric Purity and Control in Synthetic Research

The synthesis of enantiomerically pure compounds is a significant area of chemical research, as the different enantiomers of a molecule can have distinct biological activities. ub.edunih.gov For this compound, controlling the stereochemistry during its synthesis is crucial for research that investigates the specific properties of each enantiomer.

Several strategies are employed to obtain enantiomerically pure this compound:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials.

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to selectively produce one enantiomer over the other. ub.edu For instance, the synthesis of hexylcaine, a local anesthetic, involves the reaction of 2-methyl oxirane with cyclohexylamine (B46788) to form this compound. study.com By using an enantiomerically pure starting material or a chiral catalyst, the desired stereoisomer of the product can be obtained.

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. utexas.edu This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

The enantiomeric purity of a sample is often determined using techniques such as chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.net This analytical method uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Influence of Stereochemistry on Molecular Interactions in Research

The three-dimensional arrangement of atoms in a chiral molecule like this compound is critical in its interactions with other chiral molecules, such as proteins, enzymes, and receptors in a biological system. ub.edu The distinct spatial orientation of the functional groups on the (R) and (S) enantiomers leads to different binding affinities and biological responses.

Research in medicinal chemistry often focuses on the synthesis and evaluation of individual enantiomers to identify the one with the desired therapeutic effect and to minimize potential side effects from the other enantiomer. libretexts.org For example, in the development of new drugs, researchers synthesize and test enantiopure compounds to understand the structure-activity relationship and to optimize the pharmacological profile. nih.gov

The specific orientation of the hydroxyl and cyclohexylamino groups in each enantiomer of this compound dictates how it can fit into the active site of an enzyme or a receptor. This "chiral recognition" is analogous to how a right hand will only fit into a right-handed glove. libretexts.org This principle is fundamental to understanding the molecular basis of action for many chiral drugs and is a key consideration in modern drug design and development.

Chemical Reactivity and Derivatization Studies of 1 Cyclohexylamino 2 Propanol

Amine Group Reactivity and Transformations

The secondary amine group in 1-Cyclohexylamino-2-propanol is a key center of reactivity. The nitrogen atom possesses a lone pair of electrons, making it both nucleophilic and basic. This characteristic allows it to participate in a variety of chemical transformations.

The reactivity of amines is classified by the number of alkyl or aryl substituents bonded to the nitrogen atom. msu.edu As a secondary amine, this compound has two such substituents—the cyclohexyl group and the propan-2-ol group—and one hydrogen atom attached to the nitrogen.

Key reactions involving the amine group include:

Alkylation: The amine can act as a nucleophile and react with alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, forming a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This is a common transformation for protecting the amine group or for synthesizing more complex molecules.

Sulfonylation: With sulfonyl chlorides, such as benzenesulfonyl chloride, secondary amines form stable sulfonamides. This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu Secondary amines, like this compound, are expected to form a sulfonamide derivative. msu.edu

Table 1: Summary of Amine Group Reactions

Reaction TypeReactantProduct Type
AlkylationAlkyl Halide (R-X)Tertiary Amine
AcylationAcyl Chloride (R-COCl)Amide
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide

Hydroxyl Group Reactivity and Functionalization

The secondary hydroxyl (-OH) group is the other primary functional group in this compound. The high electronegativity of the oxygen atom polarizes both the C-O and O-H bonds, making the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu This polarity makes the hydroxyl group a highly reactive site. msu.edu

Common reactions involving the hydroxyl group include:

Oxidation: Secondary alcohols can be oxidized to form ketones. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with a carboxylic acid to form an ester. This reaction, known as Fischer esterification, is a reversible process where water is eliminated. masterorganicchemistry.com

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be protonated by strong acids (like HBr or HCl) to form water, a good leaving group. This allows for nucleophilic substitution to occur, converting the alcohol into an alkyl halide. msu.edu

Table 2: Summary of Hydroxyl Group Reactions

Reaction TypeReactantProduct Type
OxidationOxidizing Agent (e.g., H₂CrO₄)Ketone
Fischer EsterificationCarboxylic Acid (R-COOH)Ester
SubstitutionStrong Acid (e.g., HBr)Alkyl Halide

Hydrogen Bonding Interactions within Molecular Frameworks

The presence of both a hydroxyl group and a secondary amine group allows this compound to participate extensively in hydrogen bonding. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. youtube.comyoutube.com

Hydrogen Bond Donor: Both the O-H and N-H groups can act as hydrogen bond donors. youtube.comyoutube.com The molecule can donate a hydrogen to an acceptor molecule, such as water or another molecule of itself.

Hydrogen Bond Acceptor: The lone pairs of electrons on both the oxygen and nitrogen atoms allow them to act as hydrogen bond acceptors. youtube.comyoutube.com

These strong intermolecular hydrogen bonds significantly influence the physical properties of the compound, such as its boiling point and solubility. Alcohols, for instance, tend to have high boiling points due to these interactions. youtube.com The ability of this compound to form hydrogen bonds with water is also expected to enhance its solubility in polar solvents.

Formation of Research-Relevant Derivatives

Ester and Urethane (B1682113) Derivatives in Synthetic Chemistry

Ester Derivatives: As noted, the hydroxyl group of this compound can undergo esterification. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic conditions. masterorganicchemistry.comresearchgate.net A more modern and milder method is the Steglich esterification, which uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst, allowing the reaction to proceed efficiently under less harsh conditions. researchgate.net The synthesis of ester derivatives from natural product compounds is a common strategy to modify their structure and potentially enhance their biological activity. medcraveonline.com

Urethane Derivatives: Urethanes, also known as carbamates, are typically synthesized through the reaction of an alcohol with an isocyanate (R-N=C=O). The hydroxyl group of this compound can act as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urethane linkage. This reaction is fundamental in the production of polyurethanes, where a diol or polyol reacts with a diisocyanate. researchgate.net

Formation of Imines from Alcohols and Amines

Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). chemistrysteps.commasterorganicchemistry.com They are formed from the reaction of a primary amine with an aldehyde or a ketone, not directly from an alcohol and an amine. masterorganicchemistry.comlumenlearning.comyoutube.com

For a molecule like this compound to be involved in imine formation, a two-step process would be necessary:

Oxidation: The secondary alcohol group would first need to be oxidized to a ketone, yielding 1-(cyclohexylamino)propan-2-one.

Condensation: This resulting keto-amine could then potentially react with a separate primary amine. However, the more common reaction involves the ketone reacting with a primary amine to form an imine, or the secondary amine reacting with an external aldehyde or ketone.

The mechanism for imine formation is an acid-catalyzed, reversible reaction that proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlumenlearning.comlibretexts.org The reaction's rate is typically greatest at a pH around 5. lumenlearning.com

Mechanistic Studies in Reactions Involving 1 Cyclohexylamino 2 Propanol

Reaction Mechanism Elucidation for Amino Alcohol Formation

The primary route to synthesizing 1-Cyclohexylamino-2-propanol involves the nucleophilic ring-opening of an epoxide, specifically 2-methyloxirane (propylene oxide), by cyclohexylamine (B46788). This reaction is a classic example of aminolysis of an epoxide.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. scielo.org.mxresearchgate.net In this process, the nitrogen atom of the cyclohexylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the carbon atoms of the epoxide ring. Due to the high ring strain of the three-membered epoxide ring, the C-O bonds are weakened, making the carbon atoms susceptible to nucleophilic attack. rroij.com

The nucleophilic attack occurs from the backside of the C-O bond, leading to an inversion of stereochemistry if the carbon atom is chiral. In the case of propylene (B89431) oxide, the two carbon atoms of the ring are not equally substituted. One is a primary carbon, and the other is a secondary carbon. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. scielo.org.mxrroij.com Therefore, the cyclohexylamine attacks the primary carbon of the propylene oxide ring.

The regioselectivity of the reaction, favoring attack at the less substituted carbon, is a hallmark of the S(_N)2 mechanism in epoxide ring-opening reactions under basic or neutral conditions. This is primarily governed by steric factors, where the less bulky primary carbon is more accessible to the incoming nucleophile.

A general representation of the mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclohexylamine attacks the terminal carbon of the propylene oxide ring.

Ring-Opening: The C-O bond of the epoxide breaks, and the electrons move to the oxygen atom, forming an alkoxide.

Protonation: The resulting alkoxide anion is protonated by a suitable proton source to give the final this compound.

Catalytic Mechanisms and Reaction Pathways

While the reaction between cyclohexylamine and propylene oxide can proceed without a catalyst, the reaction rate can be significantly enhanced by the use of various catalysts. These catalysts function by activating the epoxide ring, making it more susceptible to nucleophilic attack.

Lewis Acid Catalysis: Lewis acids are effective catalysts for the ring-opening of epoxides. researchgate.net A Lewis acid coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more reactive towards the nucleophile (cyclohexylamine).

The catalytic cycle for a generic Lewis acid (LA) catalyzed reaction can be described as follows:

Activation of Epoxide: The Lewis acid reversibly coordinates with the oxygen atom of the propylene oxide, forming an activated epoxide-Lewis acid complex.

Nucleophilic Attack: The cyclohexylamine attacks one of the carbon atoms of the activated epoxide. In the presence of a Lewis acid, the regioselectivity can sometimes be altered. While the S(_N)2 pathway at the less substituted carbon still predominates, some attack at the more substituted carbon (formally an S(_N)1-like pathway) can occur due to the development of a partial positive charge on this carbon, which is better able to stabilize it.

Ring-Opening and Product Formation: The C-O bond breaks, leading to the formation of the product-Lewis acid complex.

Catalyst Regeneration: The Lewis acid is released from the product, regenerating the catalyst for the next cycle.

Various Lewis acids, including metal triflates and chlorides, have been shown to be effective for the aminolysis of epoxides. rroij.com For instance, organobismuth triflate complexes have demonstrated high catalytic activity for the ring-opening of epoxides with aromatic amines in aqueous media. rroij.com Similarly, sulfated zirconia has been used as a solid acid catalyst for this reaction under solvent-free conditions. rroij.com

Brønsted Acid Catalysis: Brønsted acids can also catalyze the ring-opening of epoxides. The acid protonates the oxygen atom of the epoxide, forming a protonated epoxide. This makes the epoxide much more reactive towards nucleophilic attack. The subsequent nucleophilic attack by cyclohexylamine proceeds with greater facility. The regioselectivity in acid-catalyzed ring-opening of unsymmetrical epoxides generally favors attack at the more substituted carbon atom, as the transition state has some S(_N)1 character with a partial positive charge developing on the carbon atom that can best stabilize it.

Enzymatic Catalysis: In recent years, biocatalysis has emerged as a green and efficient method for the synthesis of β-amino alcohols. Lipases, for example, can catalyze the ring-opening of epoxides with amines. The proposed mechanism involves the activation of the amine by the enzyme, enhancing its nucleophilicity. The reaction often proceeds with high regioselectivity, with the amine attacking the less hindered carbon atom of the epoxide.

Role of Specific Functional Groups in Reaction Dynamics

The reactivity and reaction pathways of this compound are dictated by the interplay of its three key structural components: the secondary amine, the secondary hydroxyl group, and the cyclohexyl group.

The Amino Group (-NH-): The secondary amine group is a key functional group that imparts both nucleophilic and basic properties to the molecule. The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of participating in a variety of reactions, such as alkylation, acylation, and condensation reactions. As a base, it can accept a proton to form an ammonium (B1175870) salt.

In the context of its formation, the primary amine of cyclohexylamine is the driving force for the nucleophilic attack on the epoxide. The basicity of the amine also plays a role in the reaction, as it can influence the reaction kinetics and the stability of intermediates.

The Hydroxyl Group (-OH): The secondary hydroxyl group is a polar functional group that can act as both a weak acid and a weak base (Lewis base). The oxygen atom has lone pairs of electrons that can be donated to Lewis acids, and the hydrogen atom can be abstracted by a strong base. This group is also capable of forming hydrogen bonds, which influences the physical properties of the molecule, such as its boiling point and solubility.

In terms of reactivity, the hydroxyl group can be a site for various transformations. It can be oxidized to a ketone, esterified with carboxylic acids or their derivatives, or converted into a better leaving group for subsequent substitution reactions. The presence of the neighboring amino group can also influence the reactivity of the hydroxyl group. For instance, intramolecular hydrogen bonding between the amino and hydroxyl groups can affect their acidity and nucleophilicity.

The Cyclohexyl Group (-C(6)H({11})): The cyclohexyl group is a bulky, non-polar alkyl substituent. Its primary role in reaction dynamics is steric. The large size of the cyclohexyl group can hinder the approach of reactants to the nearby functional groups (the amine and hydroxyl groups). This steric hindrance can affect the rate and regioselectivity of reactions involving these groups. For example, in reactions where the nitrogen or oxygen atom acts as a nucleophile, the bulky cyclohexyl group may slow down the reaction rate compared to a less sterically demanding alkyl group.

The conformational flexibility of the cyclohexane (B81311) ring (chair and boat conformations) can also play a role in the stereochemical outcome of reactions. The preferred equatorial or axial orientation of the amino-propanol substituent can influence the accessibility of the reactive centers.

Catalytic Applications of 1 Cyclohexylamino 2 Propanol and Its Derivatives

Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols like 1-Cyclohexylamino-2-propanol are important precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with a preference for one enantiomer of the product. The design of such ligands is a crucial task in the development of new asymmetric catalytic reactions.

Derivatives of amino alcohols are often employed as ligands for metal-based catalysts in a variety of asymmetric transformations, including additions of diethylzinc (B1219324) to aldehydes. For instance, chiral amino alcohol ligands anchored to polystyrene resins have demonstrated high catalytic activity. The chiral environment created by these ligands around a metal center, such as zinc, can lead to high enantioselectivity in the formation of chiral alcohols.

One common strategy involves the modification of the amino and alcohol groups to create bidentate or tridentate ligands. For example, Schiff base derivatives can be formed by the condensation of the amino group with a carbonyl compound. These Schiff base ligands can then coordinate with various transition metals to form chiral catalysts. Planar-chiral ligands derived from [2.2]paracyclophane have been successfully used in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, achieving high yields and enantiomeric excess. While specific studies detailing the use of this compound in this context are not prevalent in the reviewed literature, the principles of ligand design suggest its derivatives could be effective.

The following table illustrates the application of various chiral amino alcohol-derived ligands in the asymmetric addition of diethylzinc to benzaldehyde, a common benchmark reaction to test the effectiveness of new chiral ligands.

Chiral Ligand Derived FromCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)
(2S,3S)-2,3-epoxy-3-phenylpropanolLigand-Zn(II)(S)-1-Phenyl-1-propanolHighup to 92
Planar-chiral [2.2]paracyclophaneLigand-Ni(II)Chiral allylic alcoholsup to 99up to 99

Table 1: Examples of Chiral Amino Alcohol-Derived Ligands in Asymmetric Catalysis. (Data inferred from analogous systems)

Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. This strategy is a powerful tool in asymmetric synthesis for the creation of enantiomerically pure compounds.

Amino alcohols are precursors to several classes of effective chiral auxiliaries, most notably oxazolidinones. These auxiliaries, popularized by David A. Evans, are widely used in stereoselective aldol (B89426) reactions, alkylations, and other transformations. The oxazolidinone is formed by reacting the amino alcohol with phosgene (B1210022) or a similar reagent. The resulting heterocyclic compound can then be acylated, and the substituent at the 4-position of the oxazolidinone ring, derived from the amino alcohol, directs the stereochemistry of subsequent reactions on the acyl group.

While the direct use of an oxazolidinone derived from this compound is not explicitly detailed in the available literature, the general principle is well-established. The cyclohexyl group would provide a bulky substituent to effectively shield one face of the enolate derived from the N-acyl oxazolidinone, leading to high diastereoselectivity in alkylation or aldol addition reactions.

The general scheme for the use of a chiral auxiliary is as follows:

Attachment: The chiral auxiliary (derived from the chiral amino alcohol) is attached to the substrate.

Stereoselective reaction: The substrate-auxiliary conjugate undergoes a diastereoselective reaction.

Cleavage: The chiral auxiliary is removed from the product.

The following table provides representative data for the diastereoselective alkylation of an N-acyloxazolidinone, demonstrating the high level of stereocontrol that can be achieved with this class of chiral auxiliaries.

SubstrateElectrophileProduct Diastereomeric Ratio (d.r.)
N-Propionyl oxazolidinoneBenzyl bromide>99:1
N-Acetyl oxazolidinoneIodomethane98:2

Table 2: Diastereoselective Alkylation using Oxazolidinone Chiral Auxiliaries. (Data from analogous systems)

Co-Catalytic and Synergistic Effects in Catalytic Systems

In some catalytic systems, the addition of a second substance, a co-catalyst, can significantly enhance the activity or selectivity of the primary catalyst. Synergistic catalysis involves two or more catalysts that operate in concert to promote a transformation that is not possible or is inefficient with a single catalyst.

Amino alcohols and their derivatives can participate in such systems. For instance, in dual catalytic systems, an amino alcohol-derived catalyst might activate one reactant while another catalyst activates the second reactant. A study on the regioselective amino-functionalization of allyl alcohols employed a dual catalytic system with an iridium photocatalyst and a copper catalyst. While this example does not directly involve this compound, it illustrates the potential for amino alcohols to be part of complex catalytic systems.

Application in Transfer Hydrogenation Processes

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols. This process typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, most commonly 2-propanol. Chiral amino alcohols are a prominent class of ligands for these catalysts, particularly with ruthenium.

The mechanism of Noyori-type asymmetric transfer hydrogenation involves a metal-hydride species that is generated from the reaction of the ruthenium precursor with 2-propanol in the presence of a base. The chiral amino alcohol ligand creates a chiral environment around the metal center, leading to the enantioselective transfer of hydrogen from the metal hydride to the ketone.

Kinetic studies on the ATH of acetophenone (B1666503) using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand, (1R, 2S)-(+)-cis-1-amino-2-indanol, have shown high enantiomeric excess (ee = 0.92). This system is analogous to what could be expected from a catalyst derived from this compound. The bifunctional nature of the amino alcohol ligand is believed to be crucial for the catalytic activity, where the amino group can participate in hydrogen bonding interactions in the transition state.

The following table shows typical results for the asymmetric transfer hydrogenation of various ketones using a Ru-chiral amino alcohol catalyst system with 2-propanol as the hydrogen source.

Ketone SubstrateChiral Alcohol ProductConversion (%)Enantiomeric Excess (ee, %)
Acetophenone1-Phenylethanol>9892
1'-Acetonaphthone1-(1-Naphthyl)ethanol>9594
2-Acetylthiophene1-(2-Thienyl)ethanol>9890

Table 3: Asymmetric Transfer Hydrogenation of Ketones with a Ru-Chiral Amino Alcohol Catalyst. (Data from analogous systems)

Advanced Analytical Methodologies for Research on 1 Cyclohexylamino 2 Propanol

Chromatographic Separation Techniques in Compound Analysis

Chromatographic methods are central to the isolation and quantification of 1-Cyclohexylamino-2-propanol. Both gas and liquid chromatography offer powerful means for its analysis, particularly given its potential for chirality.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound would be separated based on its boiling point and interaction with the stationary phase of the capillary column. For amino alcohols, an inert, base-deactivated capillary column is often employed to prevent peak tailing and ensure good chromatographic performance nih.govresearchgate.net. A flame ionization detector (FID) provides high sensitivity for this organic analyte. The incorporation of a co-solvent like 2-propanol in the sample matrix can sometimes enhance chromatographic performance nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of this compound. Given that the compound possesses a chiral center at the second carbon of the propanol (B110389) backbone, chiral HPLC is the method of choice for separating its enantiomers nih.gov.

Method development for chiral separation often involves screening various chiral stationary phases (CSPs) chromatographyonline.com. Polysaccharide-based CSPs, for instance, are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes to achieve enantioseparation nih.govchromatographyonline.com. For a compound like this compound, a normal-phase method might utilize a mobile phase consisting of a non-polar solvent like n-hexane with an alcohol modifier such as ethanol (B145695) or 2-propanol chromatographyonline.com. The addition of a small amount of a basic modifier, like diethylamine, is often necessary when analyzing basic compounds to achieve better peak shape and resolution chromatographyonline.com.

Alternatively, an indirect HPLC approach could be used, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18) mdpi.comchiralpedia.com.

Table 1: Representative HPLC Method for Chiral Separation of Amino Alcohols.
ParameterCondition
ColumnChiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phasen-Hexane:2-Propanol:Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at a low wavelength (e.g., 210 nm)
TemperatureAmbient

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of this compound by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The protons on the cyclohexyl ring would appear as a complex multiplet in the upfield region. The protons of the propanol backbone (CH, CH₂, CH₃) would show characteristic splitting patterns and chemical shifts. For example, the methyl (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine (CH) proton. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments within the molecule nih.gov. Based on the structure of this compound, nine distinct carbon signals would be expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), causing the carbons bonded to them (C-O and C-N) to appear further downfield compared to the hydrocarbon carbons of the cyclohexyl ring and the methyl group multiscreensite.comdocbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AtomPredicted Chemical Shift (ppm)
C=O (Hypothetical reference)N/A
CH-OH~65-70
CH₂-NH~50-55
CH-NH (Cyclohexyl)~55-60
Cyclohexyl Carbons~24-35
CH₃~20-25

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation nih.govucdavis.edu. The vapor phase IR spectrum of this compound is available and would display key absorption bands confirming its structure nih.gov.

Table 3: Characteristic FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200-3600 (Broad)
N-H (Secondary Amine)Stretching3300-3500 (Medium)
C-H (sp³ Aliphatic)Stretching2850-3000
N-H (Secondary Amine)Bending1550-1650
C-O (Secondary Alcohol)Stretching1100-1150
C-N (Amine)Stretching1020-1250

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns jmchemsci.com. When coupled with gas chromatography (GC-MS), it provides separation and identification in a single analysis nih.gov.

For this compound, electron ionization (EI) would cause the molecule to lose an electron, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.25 g/mol ) nih.gov. This molecular ion is often unstable and undergoes fragmentation. The fragmentation of alcohols and amines is typically dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the heteroatom (oxygen or nitrogen) libretexts.orgmiamioh.eduyoutube.com.

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound with key peaks that can be interpreted through likely fragmentation pathways nih.gov.

m/z 112 : This prominent peak likely results from the alpha-cleavage between the first and second carbons of the propanol chain, leading to the loss of an acetyl radical (•CH(OH)CH₃). The resulting fragment [C₆H₁₁NHCH₂]⁺ has an m/z of 112.

m/z 55 : This peak corresponds to the cyclohexenyl cation [C₄H₇]⁺, a common fragment from the cyclohexyl ring.

m/z 30 : This is a very common fragment for primary amines, corresponding to the [CH₂=NH₂]⁺ ion. Its presence here might suggest some rearrangement or secondary fragmentation.

Table 4: Major Mass Spectral Fragments of this compound.
m/zRelative IntensityPlausible Fragment Structure
157Low[C₉H₁₉NO]⁺• (Molecular Ion)
112Top Peak[C₇H₁₄N]⁺
553rd Highest[C₄H₇]⁺
302nd Highest[CH₄N]⁺

Theoretical and Computational Chemistry Studies of 1 Cyclohexylamino 2 Propanol

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional structure of a molecule. This stable structure corresponds to a minimum on the potential energy surface. For 1-Cyclohexylamino-2-propanol, this process would involve defining the connectivity of the atoms and then using a computational method, such as Density Functional Theory (DFT), to iteratively adjust the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

The geometry optimization of this compound would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules . The optimization process would yield key structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-O 1.43 Å
C-N 1.47 Å
O-H 0.96 Å
N-H 1.01 Å
Bond Angle C-O-H 109.5°
C-N-H 112.0°
C-C-C (cyclohexyl) 111.5°

Note: These are representative values based on typical bond lengths and angles for similar functional groups.

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are crucial for determining its reactivity and spectroscopic characteristics. nrel.govrowansci.com Methods like DFT are used to calculate the distribution of electrons within the molecule and the energies of the molecular orbitals.

Key electronic properties that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7
Ionization Potential 6.5

Note: These values are illustrative and depend on the specific computational method and level of theory used.

Simulation Studies of Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the interactions between molecules of this compound in a condensed phase (liquid or solid). researchgate.netacs.org These simulations model the movement of atoms and molecules over time, providing insights into bulk properties and intermolecular forces.

For this compound, the key intermolecular interactions would be hydrogen bonds, owing to the presence of the hydroxyl (-OH) and amino (-NH) groups. MD simulations would reveal the nature and dynamics of these hydrogen bonds, such as their average lifetime and geometry. Such studies on similar molecules, like cyclohexylamine (B46788) and ethanol (B145695), have demonstrated the formation of strong hydrogen-bonding networks. niscpr.res.in

Table 3: Predicted Intermolecular Interaction Parameters for this compound

Interaction Type Donor-Acceptor Distance (Å) Bond Angle (°)
O-H···N 2.9 170
N-H···O 3.0 165

Note: These are typical values for hydrogen bonds involving amine and hydroxyl groups.

Prediction of Chemical Behavior and Reactivity

Computational methods, particularly DFT, are widely used to predict the chemical reactivity of molecules. frontiersin.orgnih.govnih.gov By calculating various reactivity descriptors, one can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack due to the presence of lone pairs of electrons. The hydrogen atoms of the hydroxyl and amino groups would be the most likely sites for abstraction by a strong base. Conceptual DFT provides a framework for quantifying these reactivities through descriptors such as Fukui functions and local softness.

Table 4: Predicted Reactivity Descriptors for this compound

Descriptor Atom with Highest Value Implication
Fukui function (f-) N, O Most likely sites for electrophilic attack
Fukui function (f+) C-O, C-N Most likely sites for nucleophilic attack

Note: The specific values of these descriptors would require detailed quantum chemical calculations.

Research on Biological Interaction Mechanisms in Vitro Focus

Interaction with Biomolecules: General Principles

The interaction of a chemical compound like 1-Cyclohexylamino-2-propanol with biomolecules is governed by fundamental non-covalent forces. At the molecular level, its structure, featuring a secondary amine, a hydroxyl group, and a bulky cyclohexyl ring, dictates the nature and strength of these interactions. The positively charged amino group at physiological pH can form strong electrostatic interactions and hydrogen bonds with negatively charged residues on macromolecules such as proteins and nucleic acids.

Studies of Amine Functionality in Biological Contexts (In Vitro)

The amine functionality is a cornerstone of many biologically active compounds, playing a pivotal role in their mechanism of action. Amines are integral to the structure of amino acids, the building blocks of proteins, and are found in many neurotransmitters like serotonin (B10506) and dopamine. In vitro studies focus on how the amine group of a test compound contributes to its binding affinity and selectivity for a biological target.

The basicity of the amine group, conferred by the lone pair of electrons on the nitrogen atom, is a critical determinant of its interaction with biological targets. Depending on the number of organic groups attached to the nitrogen, amines are classified as primary, secondary, or tertiary. In vitro pharmacological profiling has shown that this classification can influence biological promiscuity and off-target effects. For instance, studies have suggested that primary amines tend to be less promiscuous in in vitro assays compared to secondary and tertiary amines, which may lead to improved profiles in toxicology studies. As a secondary amine, this compound's interactions would be influenced by the properties associated with this class. The amine group's ability to form hydrogen bonds and participate in ionic interactions is fundamental to its role in molecular recognition and biological signaling pathways.

Amine ClassificationGeneral FormulaKey In Vitro Biological Relevance
Primary Amine R-NH₂Found in amino acids; often less promiscuous in in vitro assays.
Secondary Amine R₂-NHPresent in this compound; contributes to binding via hydrogen bonding and ionic interactions.
Tertiary Amine R₃-NMay show higher promiscuity in some in vitro contexts; plays a role in drug resistance mechanisms.

Cyclohexyl Group Influence on Molecular Recognition (In Vitro)

The cyclohexyl group is a non-polar, bulky moiety that significantly influences a molecule's interaction with biological targets. In drug design, this group is often used to enhance binding affinity and modulate pharmacokinetic properties. Its three-dimensional, non-planar structure can provide more contact points with a target protein compared to a flat aromatic ring, like a phenyl group. This can lead to a better fit within a hydrophobic binding pocket, displacing water molecules and increasing binding entropy.

The cyclohexyl fragment is considered a popular building block in drug discovery, serving as a core structure or a peripheral side chain. It can function as a bioisostere—a substituent that retains similar biological activity—for other groups like the tert-butyl or phenyl group, potentially improving interaction with a deep lipophilic pocket on a target protein. Docking studies of other cyclohexyl-containing compounds have shown that this aliphatic group maintains close contact with protein structures, and its inclusion can lead to a systematic increase in ligand-protein affinity. This principle of enhanced binding through hydrophobic interactions and shape complementarity is a key focus of in vitro studies on molecular recognition.

Structural FeatureInfluence on Molecular Recognition (In Vitro)
Three-Dimensionality Potentially offers more contact points with target proteins compared to flat moieties.
Lipophilicity Favors binding to hydrophobic pockets on target proteins.
Rigidity Can reduce the entropic penalty of binding compared to a flexible alkyl chain, potentially improving affinity.
Bioisosterism Can act as a substitute for phenyl or t-butyl groups to optimize binding interactions.

Exploration of Biological Activities (In Vitro Research Aims)

The primary aim of in vitro research on compounds like this compound is to screen for and characterize potential biological activities in a controlled laboratory setting, outside of a living organism. These studies are foundational in the drug discovery process, allowing for the evaluation of a molecule's potential as an anticancer, antimicrobial, or other therapeutic agent without the complexities of in vivo systems.

In vitro assays are designed to measure a compound's effect on specific biological processes. For example, compounds containing cyclohexyl or amine moieties are frequently evaluated for their antimicrobial and antifungal properties. These studies typically involve exposing bacterial or fungal cultures to the compound and measuring the minimum inhibitory concentration (MIC) required to prevent growth. Similarly, anticancer activity is often assessed by treating cancer cell lines with the compound and measuring its cytotoxicity or its ability to inhibit cell proliferation, often reported as an IC₅₀ value (the concentration required to inhibit 50% of the biological process). These initial screenings help to identify promising candidates for further development and provide insights into their mechanism of action at the cellular level.

In Vitro Research AimCommon Assays/EndpointsExample Findings for Related Structures
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains.Certain amide derivatives containing cyclopropane (B1198618) showed moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.
Anticancer Activity Cytotoxicity assays (e.g., MTT assay) on cancer cell lines to determine IC₅₀ values.Cyclohexane-1,3-dione derivatives were identified as cytotoxic candidates against several cancer cell lines.
Enzyme Inhibition Assays to measure the inhibition of specific enzymes, such as kinases or dehydrogenases.Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one were evaluated as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1.
Receptor Binding Radioligand binding assays to determine affinity for specific cellular receptors.N/A

Industrial and Material Science Research Perspectives Non Clinical Focus

Role in Chemical Synthesis as an Industrial Intermediate

In industrial chemistry, an intermediate is a molecule formed from reactants that is then used in a subsequent step to produce the final product. chemicalbook.comresearchgate.net These compounds are essential building blocks in multi-step syntheses, particularly in the manufacturing of pharmaceuticals, agrochemicals, and polymers. chemicalbook.comnih.gov 1-Cyclohexylamino-2-propanol serves as a critical industrial intermediate, most notably in the synthesis of the local anesthetic, Hexylcaine Hydrochloride. chemicalbook.comscbt.com

The synthesis of Hexylcaine involves the reaction of this compound with benzoyl chloride. alfa-chemistry.com In this process, the hydroxyl group of the propanol (B110389) moiety reacts with the acyl chloride, forming an ester linkage and yielding the final active pharmaceutical ingredient. The this compound itself is typically prepared via the reaction of cyclohexylamine (B46788) with 2-methyl oxirane (propylene oxide). alfa-chemistry.com This two-step process highlights the compound's role as a crucial link between simpler, readily available starting materials and a more complex, high-value final product.

The synthetic pathway is summarized in the table below.

Table 1: Synthesis of Hexylcaine Hydrochloride via this compound Intermediate
Reaction StepReactantsProductRole of this compound
Formation of IntermediateCyclohexylamine + 2-Methyl OxiraneThis compoundProduct of this step
Final Product SynthesisThis compound + Benzoyl ChlorideHexylcaine (1-(Cyclohexylamino)propan-2-yl benzoate)Key Reactant / Intermediate

Applications in Material Science Research

Amino alcohols, the class of compounds to which this compound belongs, are recognized for their utility in material science due to their bifunctional nature, possessing both an amine and a hydroxyl group. alfa-chemistry.comnih.gov This dual functionality allows them to act as versatile building blocks in the development of polymers and specialty materials. alfa-chemistry.com

Research in material science has explored the use of amino alcohols in several areas:

Polymer Synthesis: Amino alcohols can be incorporated into polymer backbones to create materials like poly(ester amide)s. These polymers can exhibit desirable properties such as biodegradability and elasticity, making them suitable for biomedical applications like tissue engineering scaffolds. scbt.com The amine and hydroxyl groups provide reactive sites for creating crosslinked networks, influencing the material's mechanical properties.

Surfactants and Coatings: The presence of both a hydrophilic head (the amino and hydroxyl groups) and a potentially hydrophobic tail allows amino alcohols to function as surfactants or to be used in the formulation of coatings where they can modify surface properties and improve adhesion. alfa-chemistry.com

Catalysts: In certain polymerization processes, amino alcohols can serve as catalysts. nih.gov Their basic nature, stemming from the amine group, allows them to influence reaction kinetics.

While specific studies detailing the use of this compound in material science are not widely documented, its structure is consistent with the amino alcohols used for these applications. The cyclohexyl group provides a bulky, hydrophobic character, which could be leveraged to control the physical properties of polymers or coatings.

Investigation as Corrosion Inhibitors in Aqueous Systems

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly amino alcohols, are frequently investigated as corrosion inhibitors for metals in aqueous, acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the lone pairs of electrons on the nitrogen and oxygen atoms, which can coordinate with the vacant d-orbitals of the metal.

While direct and extensive research focused solely on this compound as a corrosion inhibitor is limited in publicly available literature, the effectiveness of its parent amine, cyclohexylamine, has been demonstrated. A study on the use of cyclohexylamine as a corrosion inhibitor for mild steel in a sulfuric acid (H₂SO₄) solution revealed its significant protective capabilities. The findings from this related research provide a strong indication of the potential for this compound to act in a similar manner.

Key research findings for the related compound, cyclohexylamine, are summarized below.

Table 2: Research Findings on Cyclohexylamine as a Corrosion Inhibitor for Mild Steel
ParameterFindingImplication
Inhibitor TypeMixed-typeInhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Adsorption MechanismChemisorptionIndicates a strong, stable bond between the inhibitor molecule and the metal surface, leading to the formation of a durable protective film.
Adsorption IsothermLangmuir Adsorption IsothermSuggests the formation of a monolayer of the inhibitor on the metal surface.

The molecular structure of this compound, featuring both a nitrogen atom (from the amino group) and an oxygen atom (from the hydroxyl group), suggests it could exhibit strong adsorption and therefore effective corrosion inhibition, potentially even superior to cyclohexylamine due to the additional coordination site provided by the hydroxyl group.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 3.4–3.7 ppm (propanol -CH₂- groups) confirm structure .
    • ¹³C NMR : Signals near 70 ppm (C-OH) and 50–55 ppm (C-N) verify hydroxyl and amine groups .
  • FTIR : Stretching vibrations at 3300 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H aliphatic), and 1100 cm⁻¹ (C-N) .

How can computational chemistry methods predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. DMSO) .
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) for drug design applications .

What strategies resolve contradictions in thermodynamic data (e.g., boiling points) reported for this compound?

Advanced Research Focus
Discrepancies in boiling points (e.g., 150–200°C range ) arise from impurities or measurement techniques. Mitigation approaches:

  • Standardization : Use high-purity samples (>99%) and calibrated equipment (e.g., differential scanning calorimetry).
  • Comparative Analysis : Cross-reference data from multiple sources (handbooks, peer-reviewed studies) .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in experimental datasets .

How to design experiments to assess the biological activity of this compound derivatives?

Q. Methodological Focus

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Structural Modifications : Introduce substituents (e.g., halogenation) to enhance bioactivity .

What statistical approaches are recommended when analyzing the efficacy of this compound in catalytic applications?

Q. Data Analysis Focus

  • ANOVA : Compare catalytic efficiency across reaction conditions (temperature, solvent) .
  • Principal Component Analysis (PCA) : Identify dominant variables affecting yield .
  • Error Propagation Analysis : Quantify uncertainties in kinetic parameters (e.g., rate constants) .

How do solvent polarity and steric effects influence the reaction mechanisms of this compound in SN² reactions?

Q. Advanced Mechanistic Focus

  • Polar Solvents : Stabilize transition states in SN² pathways, accelerating reactions (e.g., DMF vs. toluene) .
  • Steric Hindrance : Bulky cyclohexyl groups reduce reaction rates; kinetic studies (Eyring plots) quantify activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.